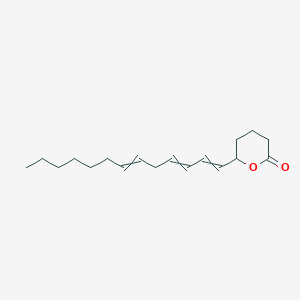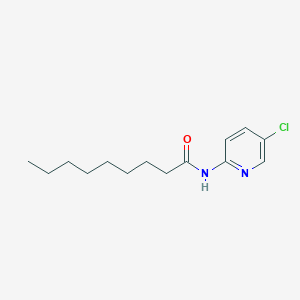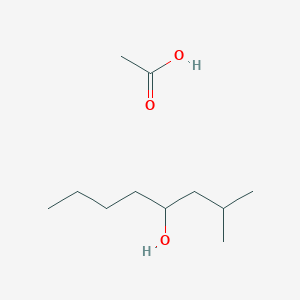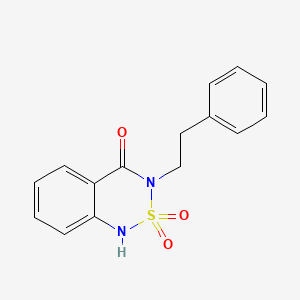![molecular formula C9H7BrN2O B14213091 Formamide, N-[3-(5-bromo-2-pyridinyl)-2-propynyl]- CAS No. 820965-64-8](/img/structure/B14213091.png)
Formamide, N-[3-(5-bromo-2-pyridinyl)-2-propynyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formamide, N-[3-(5-bromo-2-pyridinyl)-2-propynyl]- is a chemical compound that belongs to the class of formamides It is characterized by the presence of a brominated pyridine ring and a propynyl group attached to the nitrogen atom of the formamide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-[3-(5-bromo-2-pyridinyl)-2-propynyl]- typically involves the reaction of 5-bromo-2-pyridinecarboxaldehyde with propargylamine in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often using solvents such as toluene or ethyl acetate. The reaction conditions are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization or chromatography to ensure the desired quality and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Formamide, N-[3-(5-bromo-2-pyridinyl)-2-propynyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions to achieve the desired products with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Formamide, N-[3-(5-bromo-2-pyridinyl)-2-propynyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of Formamide, N-[3-(5-bromo-2-pyridinyl)-2-propynyl]- involves its interaction with specific molecular targets and pathways. The brominated pyridine ring and the propynyl group play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their functions. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Formamide, N-(5-bromo-3-methyl-2-pyridinyl)-N-methyl-: This compound has a similar structure but with a methyl group instead of a propynyl group.
N-(pyridin-2-yl)amides: These compounds share the pyridine ring but differ in the substituents attached to the nitrogen atom.
Uniqueness
Formamide, N-[3-(5-bromo-2-pyridinyl)-2-propynyl]- is unique due to the presence of the propynyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
820965-64-8 |
|---|---|
Molekularformel |
C9H7BrN2O |
Molekulargewicht |
239.07 g/mol |
IUPAC-Name |
N-[3-(5-bromopyridin-2-yl)prop-2-ynyl]formamide |
InChI |
InChI=1S/C9H7BrN2O/c10-8-3-4-9(12-6-8)2-1-5-11-7-13/h3-4,6-7H,5H2,(H,11,13) |
InChI-Schlüssel |
YQKBVKROKHBEGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1Br)C#CCNC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


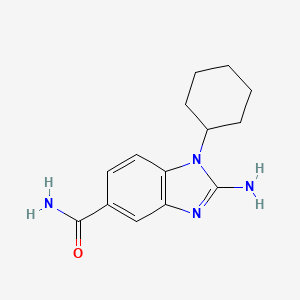
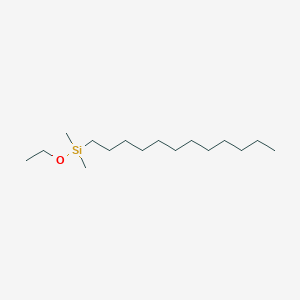
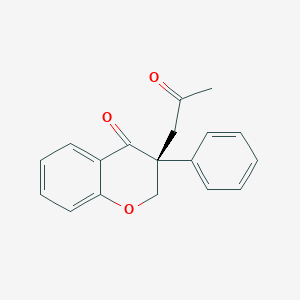
![(2S)-2-[benzyl(2-hydroxyethyl)amino]-4-methylpentan-1-ol](/img/structure/B14213045.png)
![Pyrrolidine, 1-[4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-](/img/structure/B14213046.png)
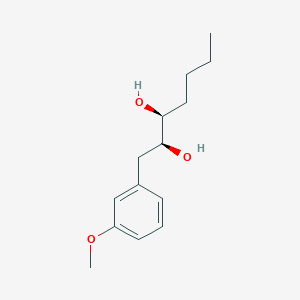
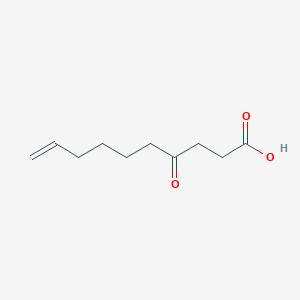
![{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile](/img/structure/B14213063.png)
![Pyridinium, 1-[8-[(2R)-1-oxo-2-phenylpropoxy]octyl]-, iodide](/img/structure/B14213068.png)
![Phosphonic acid, [[2-(2,2-diphenylethenyl)phenyl]methyl]-, diethyl ester](/img/structure/B14213070.png)
